molecular formula C6H5BrN2O2 B1612818 2-(Bromomethyl)-4-nitropyridine CAS No. 442910-43-2

2-(Bromomethyl)-4-nitropyridine

Cat. No.: B1612818
CAS No.: 442910-43-2
M. Wt: 217.02 g/mol
InChI Key: OUGUTAUSQAZEJH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-nitropyridine is a halogenated nitro-substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₂. Its structure features a pyridine ring substituted with a bromomethyl (-CH₂Br) group at position 2 and a nitro (-NO₂) group at position 4 (para to the bromomethyl group). This compound is of significant interest in organic synthesis due to the reactivity of the bromomethyl group, which enables alkylation and nucleophilic substitution reactions, and the electron-withdrawing nitro group, which directs further functionalization .

Properties

CAS No.

442910-43-2

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

2-(bromomethyl)-4-nitropyridine

InChI

InChI=1S/C6H5BrN2O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H,4H2

InChI Key

OUGUTAUSQAZEJH-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1[N+](=O)[O-])CBr

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The reactivity and properties of nitropyridine derivatives are highly dependent on the positions of substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituent Positions Key Properties/Applications Reference
2-(Bromomethyl)-4-nitropyridine C₆H₅BrN₂O₂ BrCH₂ (C2), NO₂ (C4) Alkylating agent; potential mutagen
4-Bromo-2-methyl-3-nitropyridine C₆H₅BrN₂O₂ Br (C4), CH₃ (C2), NO₂ (C3) MW: 196.16 g/mol; CAS 23056-49-7
2-Bromo-5-methyl-4-nitropyridine C₆H₅BrN₂O₂ Br (C2), CH₃ (C5), NO₂ (C4) Used in heterocyclic synthesis
4-Nitropyridine 1-oxide C₅H₄N₂O₃ NO₂ (C4), O (N-oxide) Electrochemical applications (62.7% efficiency in basic electrolytes)
2-(Benzylthio)-3-nitropyridine C₁₂H₁₀N₂O₂S S-CH₂C₆H₅ (C2), NO₂ (C3) High purity (98%); sulfur-based reactivity

Key Observations :

  • Electronic Effects : The nitro group at C4 in this compound withdraws electron density, activating the bromomethyl group at C2 for nucleophilic substitution. In contrast, analogs with nitro groups at C3 (e.g., 4-Bromo-2-methyl-3-nitropyridine) exhibit altered reactivity due to meta-directing effects .
  • Electrochemical Behavior: 4-Nitropyridine 1-oxide derivatives show pH-dependent electrode potentials, similar to nitrobenzene, but with higher efficiency in basic electrolytes (62.7%) compared to aromatic nitro compounds .
  • Mutagenicity : Bromomethyl and nitro groups synergistically enhance mutagenic effects. For example, 4-nitropyridine 1-oxide derivatives cause DNA repair deficiencies in E. coli mutants (pol A1, rec A13), suggesting similar risks for this compound .

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